molecular formula C16H36ClN8O4P B8502086 Phosphonium, tetrakis((methyl((methylamino)carbonyl)amino)methyl)-,chloride CAS No. 69248-03-9

Phosphonium, tetrakis((methyl((methylamino)carbonyl)amino)methyl)-,chloride

Cat. No.: B8502086
CAS No.: 69248-03-9
M. Wt: 470.9 g/mol
InChI Key: VHQVWKMACIQQIM-UHFFFAOYSA-N
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Description

Phosphonium, tetrakis((methyl((methylamino)carbonyl)amino)methyl)-,chloride is a useful research compound. Its molecular formula is C16H36ClN8O4P and its molecular weight is 470.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

69248-03-9

Molecular Formula

C16H36ClN8O4P

Molecular Weight

470.9 g/mol

IUPAC Name

tetrakis[[methyl(methylcarbamoyl)amino]methyl]phosphanium;chloride

InChI

InChI=1S/C16H35N8O4P.ClH/c1-17-13(25)21(5)9-29(10-22(6)14(26)18-2,11-23(7)15(27)19-3)12-24(8)16(28)20-4;/h9-12H2,1-8H3,(H3-,17,18,19,20,25,26,27,28);1H

InChI Key

VHQVWKMACIQQIM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C[P+](CN(C)C(=O)NC)(CN(C)C(=O)NC)CN(C)C(=O)NC.[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of THPC (9.53 g, 0.05 mol), 1,3-dimethylurea (17.62 g, 0.20 mol), and toluene (75 ml) was heated to reflux in an apparatus fitted with a Dean-Stark trap for azeotropic removal of the water. The mixture was held at reflux until the evolution of water ceased; 3.7 ml (0.20 mol) was collected in 1 hr., and no more passed over in the next hr. The product, which had separated during the reaction as a mass of white solids, was broken up, triturated under toluene, filtered, and dried, giving 22.88 g (97.2%) of tetrakis(1,3-dimethylureidomethyl)phosphonium chloride (I, R=R'=CH3, R"=H, X=Cl) as a white crystalline solid, mp 187°-189° C. dec. Two recrystallizations from 2-propanol (8 ml/g), followed by drying under vacuum for 2 hr at 56° C. (acetone), gave a 1:1 solvate of the product and 2-propanol, mp 194°-194.5° C. dec.
Name
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
17.62 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 80% THPC (59.55 g, 0.25 mol) and 1,3-dimethylurea (88.12 g, 1 mol) was heated to reflux in an oil bath, held at reflux for 4 hrs., allowed to cool, and stripped to dryness in a rotary evaporator. The residue (130.67 g) was shaken with acetonitrile (100 ml) and filtered, giving 29.40 g (25.0%) of tetrakis(1,3-dimethylureidomethyl)phosphonium chloride (I, R=R'=CH3, R"=H, X=Cl) as a white, crystalline solid, mp 189°-190° C. dec. The remainder, a heavy oil, yielded no more product nor water even when subjected to azeotropic distillation with toluene and more 1,3-dimethylurea.
Name
Quantity
59.55 g
Type
reactant
Reaction Step One
Quantity
88.12 g
Type
reactant
Reaction Step One

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